An In-depth Technical Guide to 2-Phenyloxane-2-carboxylic Acid: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to 2-Phenyloxane-2-carboxylic Acid: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenyloxane-2-carboxylic acid, systematically named 2-phenyl-tetrahydro-2H-pyran-2-carboxylic acid, is a heterocyclic compound featuring a tetrahydropyran ring substituted with both a phenyl group and a carboxylic acid at the C2 position. This unique structural arrangement imparts specific chemical properties that make it an intriguing candidate for investigation in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway, and an analysis of its expected spectral characteristics. Furthermore, we explore its potential applications in drug development by examining the biological activities of structurally related compounds.
Introduction
The tetrahydropyran (oxane) ring is a prevalent scaffold in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. Its presence in a molecule can influence pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The introduction of a phenyl group and a carboxylic acid moiety at the same carbon atom of the tetrahydropyran ring in 2-phenyloxane-2-carboxylic acid creates a chiral center and introduces functionalities that can engage in various intermolecular interactions, making it a molecule of significant interest for the development of novel therapeutic agents. The carboxylic acid group, in particular, is a key functional group in many pharmaceuticals, known for its ability to interact with biological targets.
This guide aims to provide a detailed technical resource for researchers and professionals in the fields of chemistry and drug development, consolidating the known and predicted properties of 2-phenyloxane-2-carboxylic acid and offering insights into its potential for further investigation.
Chemical Structure and Properties
The chemical structure of 2-phenyloxane-2-carboxylic acid is characterized by a saturated six-membered heterocyclic ring containing one oxygen atom, with a phenyl group and a carboxylic acid group attached to the carbon atom adjacent to the oxygen.
Molecular Structure
Below is a 2D representation of the 2-phenyloxane-2-carboxylic acid molecule.
Caption: 2D Chemical Structure of 2-Phenyloxane-2-carboxylic acid.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 206.23 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like methanol, ethanol, and DMSO. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5. |
| LogP | The octanol-water partition coefficient is predicted to be in the range of 1.5-2.5, indicating moderate lipophilicity. |
Synthesis of 2-Phenyloxane-2-carboxylic Acid
A specific, documented synthesis for 2-phenyloxane-2-carboxylic acid is not readily found in the literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One such approach involves the synthesis of a corresponding ester followed by hydrolysis. A general method for synthesizing tetrahydropyran rings involves the cyclization of hydroxy olefins.[1]
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 2-Phenyloxane-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-phenyl-tetrahydro-2H-pyran-2-carboxylate
A potential route to the ester precursor could involve a Prins-type cyclization.[1] An alternative, multi-step synthesis is outlined here for clarity.
-
Reaction Setup: To a solution of ethyl 2-phenyl-6-hydroxyhex-2-enoate (1 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the intramolecular cyclization can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, ethyl 2-phenyl-tetrahydro-2H-pyran-2-carboxylate, can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 2-Phenyloxane-2-carboxylic Acid
The hydrolysis of the ester to the final carboxylic acid can be achieved under basic conditions.[2][3]
-
Reaction Setup: Dissolve the purified ethyl 2-phenyl-tetrahydro-2H-pyran-2-carboxylate (1 equivalent) in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (excess).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer with a 1 M hydrochloric acid solution until a pH of approximately 2 is reached, leading to the precipitation of the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Spectral Analysis
The structural elucidation of 2-phenyloxane-2-carboxylic acid would rely on a combination of spectroscopic techniques. The following are the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the phenyl, tetrahydropyran, and carboxylic acid protons.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet | 1H |
| Phenyl Protons (Ar-H) | 7.2 - 7.5 | Multiplet | 5H |
| Tetrahydropyran Protons (-O-CH₂- and -CH₂-) | 1.5 - 4.0 | Multiplets | 8H |
-
The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm.[4]
-
The protons of the phenyl group will likely appear as a multiplet in the aromatic region (7.2-7.5 ppm).
-
The diastereotopic protons of the tetrahydropyran ring will exhibit complex splitting patterns in the aliphatic region (1.5-4.0 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
| Carbon Environment | Expected Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl (-C OOH) | 170 - 185 |
| Phenyl Carbons (Ar-C ) | 125 - 145 |
| Quaternary Carbon (Ph-C -COOH) | 80 - 90 |
| Tetrahydropyran Carbons (-O-C H₂- and -C H₂-) | 20 - 70 |
-
The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of 170-185 ppm.[4]
-
The aromatic carbons of the phenyl group will appear in the 125-145 ppm range.
-
The quaternary carbon attached to the phenyl and carboxyl groups will be in the range of 80-90 ppm.
-
The carbons of the tetrahydropyran ring will be observed in the upfield region of 20-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carboxylic acid and the tetrahydropyran ring.[5]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (very broad) |
| C-H stretch (Aromatic) | 3100 - 3000 |
| C-H stretch (Aliphatic) | 3000 - 2850 |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 |
| C-O stretch (Ether) | 1150 - 1085 |
-
A very broad absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[5]
-
A strong, sharp absorption band around 1710 cm⁻¹ will correspond to the C=O stretching of the carbonyl group.[5]
-
The C-O stretching of the ether linkage in the tetrahydropyran ring will likely appear in the 1150-1085 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (206.23).
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 161.[6]
-
Loss of the phenyl group (-C₆H₅, 77 Da) to give a fragment at m/z 129.
-
Cleavage of the tetrahydropyran ring can lead to various smaller fragments.
-
Potential Applications in Drug Development
While there is no specific information on the biological activity of 2-phenyloxane-2-carboxylic acid, the structural motifs present in the molecule are found in various biologically active compounds.
-
Tetrahydropyran Derivatives: The tetrahydropyran ring is a common feature in many natural products and synthetic drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8]
-
Phenyl-substituted Heterocycles: The presence of a phenyl group can be crucial for binding to biological targets through hydrophobic and π-stacking interactions. Phenyl-substituted heterocyclic compounds have shown promise as antifungal agents and in other therapeutic areas.[3]
-
Carboxylic Acids in Pharmacology: The carboxylic acid group is a key pharmacophore in many drugs, enabling strong interactions with biological targets through hydrogen bonding and ionic interactions. However, it can also present challenges in terms of cell permeability and metabolic stability.
Given these points, 2-phenyloxane-2-carboxylic acid could be a valuable scaffold for the development of new therapeutic agents. Its potential biological activities could be explored in areas such as:
-
Anticancer Agents: The combination of the tetrahydropyran ring and the phenyl group could lead to compounds with cytotoxic activity against cancer cell lines.
-
Anti-inflammatory Drugs: The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: The overall structure could serve as a basis for the design of new antibacterial or antifungal compounds.
Further research, including the synthesis and biological evaluation of 2-phenyloxane-2-carboxylic acid and its derivatives, is necessary to fully elucidate its therapeutic potential.
Conclusion
2-Phenyloxane-2-carboxylic acid is a structurally interesting molecule with the potential for diverse applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and expected spectral characteristics. While specific experimental data for this compound is limited, the analysis of its structural components suggests that it is a promising candidate for further investigation as a scaffold for the development of new therapeutic agents. The synthesis and biological evaluation of this compound and its analogs are warranted to explore its full potential in drug discovery.
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